molecular formula C5H5ClN2O B050639 5-Chloro-4-methylpyrimidine 1-oxide CAS No. 114969-55-0

5-Chloro-4-methylpyrimidine 1-oxide

Cat. No. B050639
M. Wt: 144.56 g/mol
InChI Key: ZOXAAIDMKLVDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methylpyrimidine 1-oxide (CMPO) is a chemical compound that has been widely used in scientific research for its unique properties. It is a pyrimidine derivative that has a chlorine atom and a methyl group attached to the pyrimidine ring. CMPO is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.

Mechanism Of Action

The mechanism of action of 5-Chloro-4-methylpyrimidine 1-oxide is based on its ability to form complexes with metal ions. 5-Chloro-4-methylpyrimidine 1-oxide has a high affinity for actinides and lanthanides due to the presence of the pyrimidine ring and the chlorine and methyl groups. The complex formation involves the coordination of the metal ion with the oxygen atoms of the 5-Chloro-4-methylpyrimidine 1-oxide molecule. The resulting complex is stable and can be easily separated from other components in a mixture.

Biochemical And Physiological Effects

5-Chloro-4-methylpyrimidine 1-oxide has been shown to have low toxicity and does not have any significant biochemical or physiological effects on living organisms. It is not metabolized in the body and is excreted unchanged in the urine. However, 5-Chloro-4-methylpyrimidine 1-oxide can cause skin irritation and eye damage if it comes into contact with the skin or eyes.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Chloro-4-methylpyrimidine 1-oxide in lab experiments include its high selectivity and specificity for metal ions, its ability to form stable complexes, and its low toxicity. However, the limitations of using 5-Chloro-4-methylpyrimidine 1-oxide include its high cost, the need for specialized equipment and techniques, and the difficulty in handling and disposing of the compound.

Future Directions

There are several future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research. One area of research is the development of new ligands that have higher selectivity and specificity for metal ions. Another area of research is the use of 5-Chloro-4-methylpyrimidine 1-oxide in the development of new drugs for the treatment of cancer and other diseases. Additionally, 5-Chloro-4-methylpyrimidine 1-oxide can be used in the development of new materials for environmental remediation and nuclear waste management. Further studies are needed to explore the potential applications of 5-Chloro-4-methylpyrimidine 1-oxide in various fields of science and technology.
Conclusion
In conclusion, 5-Chloro-4-methylpyrimidine 1-oxide is a pyrimidine derivative that has been widely used in scientific research for its unique properties. It has a high affinity for metal ions and has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has low toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research include the development of new ligands, the use of 5-Chloro-4-methylpyrimidine 1-oxide in drug development, and the development of new materials for environmental remediation and nuclear waste management.

Synthesis Methods

5-Chloro-4-methylpyrimidine 1-oxide can be synthesized using various methods, including the reaction of 5-chloro-4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst, such as tungstic acid. Another method involves the reaction of 5-chloro-4-methylpyrimidine with sodium hypochlorite and hydrogen peroxide. The yield of 5-Chloro-4-methylpyrimidine 1-oxide can be improved by using a solvent, such as acetic acid or acetonitrile.

Scientific Research Applications

5-Chloro-4-methylpyrimidine 1-oxide has been extensively used in scientific research as a ligand for the extraction and separation of metal ions, such as uranium, plutonium, and other actinides. It has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has also been used as a chelating agent for the treatment of heavy metal poisoning. It has been studied for its potential application in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

114969-55-0

Product Name

5-Chloro-4-methylpyrimidine 1-oxide

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

5-chloro-4-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H5ClN2O/c1-4-5(6)2-8(9)3-7-4/h2-3H,1H3

InChI Key

ZOXAAIDMKLVDEG-UHFFFAOYSA-N

SMILES

CC1=NC=[N+](C=C1Cl)[O-]

Canonical SMILES

CC1=NC=[N+](C=C1Cl)[O-]

synonyms

Pyrimidine, 5-chloro-4-methyl-, 1-oxide (9CI)

Origin of Product

United States

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